8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione belongs to the purine-2,6-dione class, a structural motif common in pharmaceuticals targeting enzymes like dipeptidyl peptidase-4 (DPP-4) . Its core structure includes a purine-2,6-dione backbone with substitutions at positions 3, 7, and 8:
- 3-Methyl group: Enhances metabolic stability by reducing oxidative demethylation .
- 7-Octyl chain: A hydrophobic alkyl group that likely increases lipophilicity, influencing membrane permeability and half-life .
- 8-(2-Chloro-6-fluorobenzyl)sulfanyl: The electron-withdrawing chloro and fluoro substituents may improve binding affinity to target proteins via halogen bonding .
Properties
Molecular Formula |
C21H26ClFN4O2S |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C21H26ClFN4O2S/c1-3-4-5-6-7-8-12-27-17-18(26(2)20(29)25-19(17)28)24-21(27)30-13-14-15(22)10-9-11-16(14)23/h9-11H,3-8,12-13H2,1-2H3,(H,25,28,29) |
InChI Key |
PDIYMZXFPXGVON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions starting from simple precursors such as guanine or xanthine.
Substitution Reactions:
Thioether Formation: The thioether linkage is formed by reacting the substituted purine with an appropriate thiol reagent under mild conditions.
Alkylation: The final step involves the alkylation of the purine core with an octyl halide to introduce the octyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted purine analogs.
Scientific Research Applications
8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where purine analogs are effective.
Industry: It finds use in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
Pathways Involved: The pathways affected by this compound include purine metabolism, signal transduction, and cellular proliferation.
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares the target compound with analogs sharing the purine-2,6-dione scaffold:
Key Observations
Substituent Effects on Lipophilicity: The 7-octyl chain in the target compound confers higher lipophilicity (logP ~5.2 estimated) compared to analogs with shorter alkyl chains (e.g., pentyl: logP ~4.1 ) or polar groups (e.g., pyrazole: logP ~2.8 ). This may enhance tissue penetration but reduce aqueous solubility . The 8-sulfanyl group in the target and analogs (e.g., ) allows thiol-mediated interactions, contrasting with Linagliptin’s aminopiperidine moiety, which facilitates hydrogen bonding .
Biological Activity: Linagliptin’s DPP-4 inhibition (IC₅₀ = 1 nM) is attributed to its 8-aminopiperidine group . The target compound’s 8-sulfanyl group may engage in alternative binding modes, though activity data are unavailable.
Physicochemical Properties :
- Melting Points : While the target compound’s mp is unspecified, analogs like 8-biphenyl-1,3,7-trimethylpurine-2,6-dione (mp 230°C ) and other purine derivatives (mp >300°C ) indicate that bulky substituents increase crystallinity.
- Solubility : The octyl chain in the target compound likely reduces water solubility compared to Linagliptin, which includes a hydrophilic quinazolinylmethyl group .
Biological Activity
The compound 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H26ClFN4O2S
- Molecular Weight : 436.97 g/mol
This compound features a purine core with a sulfanyl group and a chloro-fluorobenzyl substituent, which may influence its biological interactions.
Antiviral Activity
Research indicates that derivatives of compounds similar to This compound exhibit significant antiviral properties. For instance, related compounds have shown potent activity against HIV-1, with some achieving picomolar IC50 values against wild-type and mutant strains . The presence of the chloro and fluorine substitutions is believed to enhance the binding affinity to viral targets.
Antitumor Activity
The compound's structural analogs have been investigated for their antitumor properties. In vitro studies suggest that these compounds can inhibit glioma cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways involved include inhibition of the AMPK pathway and activation of necroptosis.
Anti-inflammatory Effects
Compounds related to this purine derivative have demonstrated anti-inflammatory effects in various models. These effects are often attributed to the modulation of cytokine production and inhibition of pathways involved in inflammation . Such properties make them candidates for further development as anti-inflammatory agents.
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral reverse transcriptase or other enzymes critical for viral replication.
- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Immune Response : By affecting cytokine production, it can modulate the immune response during infections or inflammatory conditions.
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of similar compounds against HIV, derivatives exhibited high potency with IC50 values in the low nanomolar range. The study highlighted the importance of specific substituents on the benzyl ring in enhancing antiviral activity against both wild-type and resistant strains .
Case Study 2: Antitumor Activity in Glioma Models
In vitro experiments demonstrated that certain analogs could reduce glioma cell viability significantly. The mechanism involved was linked to the inhibition of key signaling pathways such as mTOR and AKT, suggesting a multi-faceted approach to inducing cell death in tumor cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
